CID 10497353
Description
The compound with the identifier “CID 10497353” is a chemical entity listed in the PubChem database This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields
Properties
CAS No. |
18608-92-9 |
|---|---|
Molecular Formula |
I3LuO9 |
Synonyms |
1,2:5,6-DI-O-CYCLOHEXYLIDENE-BETA-D-FRUCTOFURANOSE |
Origin of Product |
United States |
Preparation Methods
The synthesis of CID 10497353 involves specific synthetic routes and reaction conditions. The preparation methods typically include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and consistent quality.
Chemical Reactions Analysis
CID 10497353 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. These products can include various derivatives and analogs of the original compound.
Scientific Research Applications
CID 10497353 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its ability to modulate specific biological pathways and its potential as a drug candidate.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of CID 10497353 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to changes in their activity. This can result in the modulation of various cellular processes, including signal transduction, gene expression, and metabolic pathways.
Q & A
Basic: How to formulate a focused research question for studying CID 10497353?
Answer: A focused research question should adhere to the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Timeframe) to ensure specificity. For this compound, define the compound’s role (e.g., "How does this compound modulate [specific biological pathway] in [cell type/model] compared to [control/alternative compound] under [experimental conditions]?"). Prioritize clarity and avoid ambiguity by narrowing variables (e.g., concentration ranges, exposure durations). Test the question for feasibility using pilot experiments or computational simulations .
Advanced: How to design a hypothesis-driven experiment to resolve contradictions in existing data on this compound’s mechanisms?
Answer:
Address data contradictions by:
- Systematic variable isolation : Test each conflicting variable (e.g., pH, temperature, solvent) independently using dose-response assays.
- Cross-validation : Employ orthogonal methods (e.g., spectroscopy, kinetic assays, in silico modeling) to verify results .
- Meta-analysis : Compare your data with published studies to identify methodological divergences (e.g., sample purity, assay protocols) .
Document all parameters (e.g., batch-to-batch variability of this compound) to ensure reproducibility .
Basic: What criteria ensure ethical and replicable experimental design for this compound studies?
Answer:
- Transparency : Report this compound’s source, purity (e.g., HPLC data), and storage conditions in the "Materials and Methods" section .
- Controls : Include positive/negative controls and solvent-only baselines.
- Statistical rigor : Predefine sample sizes using power analysis to avoid underpowered conclusions .
- Ethical compliance : For human/animal studies, obtain institutional review board (IRB) approval and adhere to ARRIVE/3Rs guidelines .
Advanced: How to integrate multi-omics data to explore this compound’s polypharmacology?
Answer:
- Data triangulation : Combine transcriptomic, proteomic, and metabolomic datasets using bioinformatics tools (e.g., pathway enrichment analysis, STRING DB) to identify off-target effects .
- Network pharmacology : Map this compound’s interactions onto protein-protein interaction networks to predict secondary targets .
- Validation : Confirm computational predictions with in vitro binding assays (e.g., SPR, ITC) .
Basic: What strategies optimize literature reviews for this compound-related research?
Answer:
- Structured searches : Use PubMed/Scifinder with Boolean operators (e.g., "this compound AND [mechanism/application]" + "NOT review") .
- Critical appraisal : Evaluate studies for biases (e.g., industry funding, small sample sizes) using tools like GRADE .
- Gap analysis : Tabulate unresolved questions (e.g., "Does this compound exhibit species-specific toxicity?") to guide your study .
Advanced: How to apply machine learning to predict this compound’s structure-activity relationships (SAR)?
Answer:
- Feature engineering : Extract molecular descriptors (e.g., logP, polar surface area) from this compound’s PubChem data .
- Model training : Use supervised learning (e.g., random forest, SVM) on datasets like ChEMBL to predict bioactivity .
- Validation : Compare predictions with experimental IC50/EC50 values and apply SHAP analysis for interpretability .
Basic: How to ensure data integrity when analyzing this compound’s pharmacokinetic properties?
Answer:
- Blinded analysis : Assign sample IDs randomly to prevent observer bias.
- Reproducibility checks : Replicate experiments across independent labs or operators.
- Data auditing : Use electronic lab notebooks (ELNs) with timestamped entries and raw data backups .
Advanced: What frameworks resolve conflicts between in vitro and in vivo efficacy data for this compound?
Answer:
- Physiologically-based pharmacokinetic (PBPK) modeling : Simulate in vivo conditions (e.g., protein binding, metabolism) to reconcile discrepancies .
- Tissue-specific profiling : Compare compound bioavailability in target organs vs. cell cultures using LC-MS/MS .
- Translational biomarkers : Identify surrogate endpoints (e.g., plasma metabolites) correlating with in vivo outcomes .
Basic: How to validate this compound’s purity and stability in experimental setups?
Answer:
- Analytical methods : Use NMR, HPLC-MS, and elemental analysis for purity verification.
- Stability testing : Conduct accelerated degradation studies under stress conditions (e.g., heat, light) per ICH guidelines .
- Batch documentation : Record synthesis dates, storage conditions, and lot numbers .
Advanced: How to design a longitudinal study assessing this compound’s chronic toxicity?
Answer:
- Dose-ranging : Establish NOAEL/LOAEL via 90-day rodent studies with histopathological endpoints .
- Biomarker panels : Monitor liver/kidney function (e.g., ALT, creatinine) and oxidative stress markers (e.g., MDA, GSH) .
- Data harmonization : Align with FAIR principles (Findable, Accessible, Interoperable, Reusable) for cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
